molecular formula C5H10ClN B2695723 Penta-3,4-dien-1-aminehydrochloride CAS No. 2377032-77-2; 5558-11-2

Penta-3,4-dien-1-aminehydrochloride

Cat. No.: B2695723
CAS No.: 2377032-77-2; 5558-11-2
M. Wt: 119.59
InChI Key: MUSADJFVIAUQDF-UHFFFAOYSA-N
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Description

Penta-3,4-dien-1-amine hydrochloride is a dienamine hydrochloride characterized by a five-carbon chain with conjugated double bonds at positions 3 and 4, terminated by an amine group at position 1. This compound is listed as a building block in Enamine Ltd’s 2019 catalog, indicating its utility in organic synthesis and pharmaceutical research . Its conjugated diene system may confer unique reactivity, such as participation in cycloaddition or electrophilic addition reactions.

Properties

CAS No.

2377032-77-2; 5558-11-2

Molecular Formula

C5H10ClN

Molecular Weight

119.59

InChI

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h3H,1,4-6H2;1H

InChI Key

MUSADJFVIAUQDF-UHFFFAOYSA-N

SMILES

C=C=CCCN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penta-3,4-dien-1-aminehydrochloride involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, common methods include:

    Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the compound.

    Reaction Conditions: Typical conditions include controlled temperature, pressure, and pH levels to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch Processing: Producing the compound in large batches using industrial reactors.

    Continuous Processing: A more efficient method where the compound is produced continuously, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Penta-3,4-dien-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reactions: These often involve halogens or other nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Penta-3,4-dien-1-aminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Penta-3,4-dien-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. This can include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.

    Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Penta-3,4-dien-1-amine hydrochloride with structurally or functionally related compounds, focusing on molecular properties, synthesis, stability, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Penta-3,4-dien-1-amine hydrochloride C₅H₈ClN (inferred) ~123.5 Conjugated diene, primary amine HCl Organic synthesis, building block
4-ANPP (Ethyl) Hydrochloride C₂₁H₂₈N₂·2HCl 381.4 Piperidine derivative, tertiary amine Forensic analysis, opioid analog research
5,5-Difluoro-4-methylpentan-2-amine HCl C₆H₁₂F₂N·HCl 187.6 Fluorinated alkyl amine Medicinal chemistry, bioavailability studies
Chloroaminomethane Hydrochloride C₅H₁₀ClN 123.6 Simple alkylamine HCl Intermediate in drug synthesis

Key Observations:

  • Structural Complexity : Penta-3,4-dien-1-amine hydrochloride is simpler than 4-ANPP (a piperidine-based opioid analog) but shares the amine hydrochloride functional group. Its conjugated diene system differentiates it from saturated or fluorinated analogs like 5,5-difluoro-4-methylpentan-2-amine HCl .
  • Reactivity: The conjugated diene in Penta-3,4-dien-1-amine may enable participation in Diels-Alder reactions, unlike saturated amines (e.g., chloroaminomethane HCl) or fluorinated derivatives .

Stability and Handling

  • Penta-3,4-dien-1-amine Hydrochloride: No stability data is provided, but amine hydrochlorides generally require storage at -20°C to prevent degradation. Conjugated dienes may be prone to oxidation, necessitating inert atmospheres .
  • 4-ANPP Hydrochloride : Stable for ≥5 years at -20°C, reflecting the robustness of aromatic piperidine derivatives .
  • Fluorinated Amines : Enhanced stability due to C-F bonds; often stored at room temperature .

Q & A

Q. What are the established synthetic routes for preparing penta-3,4-dien-1-amine hydrochloride, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves [3+2] cycloaddition or selective reduction of conjugated dienamine precursors. For example, reactions of penta-3,4-dien-2-ones with amines under acidic conditions can yield dienamine derivatives, followed by hydrochlorination . Key parameters include:

  • Catalysts: Acidic (HCl) or basic (NaHCO₃) conditions for cyclization.
  • Temperature: Room temperature to 80°C, depending on precursor stability.
  • Purification: Recrystallization using ethanol/water mixtures to isolate the hydrochloride salt .

Table 1: Example Reaction Conditions

PrecursorReagentSolventYield (%)Reference
Penta-3,4-dien-2-oneNH₃ (aq.)EtOH/H₂O72

Q. What analytical techniques are most reliable for characterizing penta-3,4-dien-1-amine hydrochloride?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm double bond geometry (δ 4.8–5.5 ppm for allene protons) .
  • IR : Peaks at ~1650 cm⁻¹ (C=C stretching) and ~2500 cm⁻¹ (NH⁺Cl⁻) .
  • HRMS : Exact mass determination to verify molecular ion ([M+H]⁺ calculated for C₅H₁₁ClN: 136.0628).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) for purity assessment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of penta-3,4-dien-1-amine hydrochloride in nucleophilic additions?

Methodological Answer: Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level can model electron density distribution and frontier molecular orbitals (FMOs). For example:

  • HOMO-LUMO gaps : Predict regioselectivity in cycloadditions.
  • Transition state analysis : Identify steric/electronic barriers in reactions with electrophiles like carbonyl compounds.
  • Validation via experimental kinetic data (e.g., rate constants for Diels-Alder reactions) .

Q. What strategies resolve contradictions in spectral data for penta-3,4-dien-1-amine hydrochloride derivatives?

Methodological Answer: Discrepancies in NMR/IR data may arise from tautomerism or salt dissociation. Mitigation strategies include:

  • Variable-temperature NMR : Monitor dynamic equilibria (e.g., enamine vs. imine forms).
  • pH-controlled studies : Analyze spectra under acidic (pH 1–3) vs. neutral conditions.
  • Cross-validation : Compare with X-ray crystallography (if crystalline) or computational IR/NMR simulations .

Q. How does the stability of penta-3,4-dien-1-amine hydrochloride vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Temperature : Store at 4°C (short-term) vs. –20°C (long-term) and monitor decomposition via HPLC.
  • Humidity : Use desiccators (0% RH) vs. 75% RH to assess hygroscopicity.
  • Light exposure : UV/vis spectroscopy to detect photodegradation products. Table 2: Stability Data Example
ConditionDegradation (%/month)Major Degradant
25°C, 75% RH8.2Oxidized allene
4°C, dry0.5None detected

Q. What role does penta-3,4-dien-1-amine hydrochloride play in synthesizing bioactive heterocycles?

Methodological Answer: The compound serves as a linchpin for:

  • Quinolizinones : Via annulation with α,β-unsaturated ketones (e.g., Green Chemistry methods using sustainable catalysts) .
  • Pyrrolidines : Cycloadditions with nitrones, monitored by in situ FTIR for kinetics.
  • Pharmacological testing : Screen derivatives for receptor binding (e.g., serotonin receptors) using radioligand assays .

Methodological Design & Validation

Q. How to design a reproducible protocol for scaling up penta-3,4-dien-1-amine hydrochloride synthesis?

Methodological Answer: Follow Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Temperature (±2°C), stirring rate (≥500 rpm), and HCl stoichiometry (1.05 eq.).
  • Critical Quality Attributes (CQAs) : Purity (≥98% by HPLC), residual solvents (<0.1% by GC).
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize yield and minimize byproducts .

Q. What statistical approaches validate analytical method accuracy for this compound?

Methodological Answer: Perform validation per ICH guidelines:

  • Linearity : 5-point calibration (R² ≥ 0.995).
  • Precision : Intraday/interday RSD ≤ 2%.
  • Accuracy : Spike recovery (98–102%) in matrix (e.g., serum for bioanalytical assays).
  • LOQ/LOD : Determined via signal-to-noise ratios (10:1 and 3:1, respectively) .

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